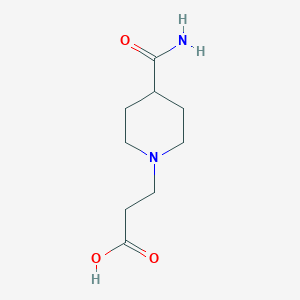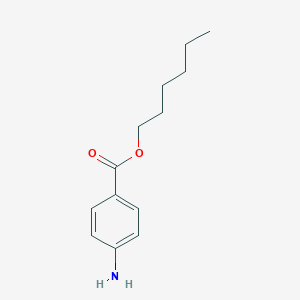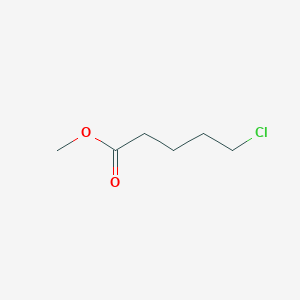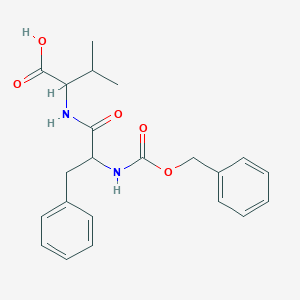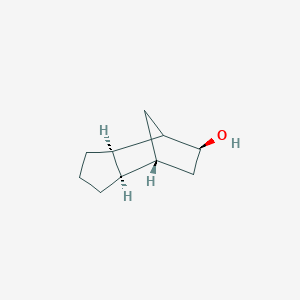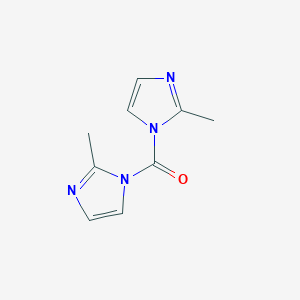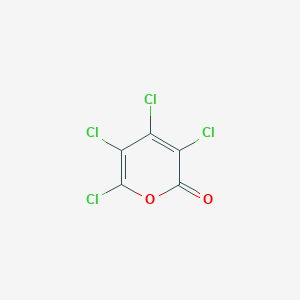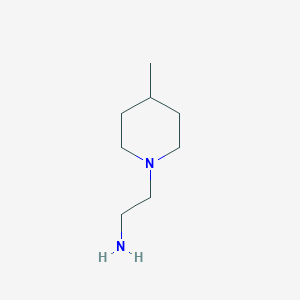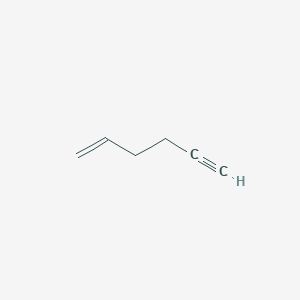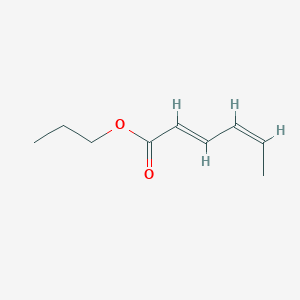![molecular formula C12H16O8 B080189 [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-16-6](/img/structure/B80189.png)
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, also known as DDAO, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties.
作用機序
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is converted into a fluorescent product that can be detected using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the amount of esterase activity present in the sample.
生化学的および生理学的効果
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been shown to have low toxicity and is metabolized in vivo through hydrolysis of the ester bond. Its fluorescent properties make it a useful tool for studying cellular metabolism and oxidative stress in various biological systems.
実験室実験の利点と制限
One advantage of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is its high sensitivity and selectivity for esterase activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its fluorescence is affected by pH, temperature, and the presence of other compounds in the sample.
将来の方向性
There are several future directions for the use of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in complex biological samples such as blood or urine. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new therapies for diseases that involve abnormal esterase activity, such as Alzheimer's disease. Finally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new imaging techniques for the detection of oxidative stress in vivo.
In conclusion, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism, and its future applications in biosensors and imaging techniques hold promise for the development of new therapies and diagnostic tools.
合成法
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with sodium methoxide to form [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a substrate for the measurement of esterase activity. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in the development of biosensors for the detection of esterase activity in biological samples.
特性
CAS番号 |
14661-16-6 |
|---|---|
製品名 |
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
分子式 |
C12H16O8 |
分子量 |
288.25 g/mol |
IUPAC名 |
[(1R,2S,3S,4S,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1 |
InChIキー |
BAKQMOSGYGQJOJ-WTPMCQDGSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
同義語 |
1,6-Anhydro-β-D-talopyranose 2,3,4-triacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



